molecular formula C11H8BrNO2 B1589021 Methyl 4-bromoquinoline-8-carboxylate CAS No. 132664-48-3

Methyl 4-bromoquinoline-8-carboxylate

Cat. No. B1589021
CAS RN: 132664-48-3
M. Wt: 266.09 g/mol
InChI Key: KVVKKGMJTKTDHD-UHFFFAOYSA-N
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Description

“Methyl 4-bromoquinoline-8-carboxylate” is a chemical compound with the CAS Number: 132664-48-3 . It has a molecular weight of 266.09 and its IUPAC name is methyl 4-bromo-8-quinolinecarboxylate .


Synthesis Analysis

The synthesis of this compound involves various reactions. For instance, it can be synthesized using sodium azide in dimethyl sulfoxide for 5 hours at ambient temperature . Other methods include using phosphorus tribromide in N,N-dimethyl-formamide at 80°C for 2 hours , or with N-Bromosuccinimide and triphenylphosphine in chloroform and acetonitrile for 0.5 hours with heating .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromoquinoline-8-carboxylate” is represented by the linear formula C11H8BrNO2 . The InChI code for this compound is 1S/C11H8BrNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-bromoquinoline-8-carboxylate” are diverse. For instance, it can undergo reactions with sodium azide, phosphorus tribromide, and N-Bromosuccinimide . The yields of these reactions vary, with some reaching up to 94% .


Physical And Chemical Properties Analysis

“Methyl 4-bromoquinoline-8-carboxylate” is a solid compound . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP2C19 . Its Log Po/w values range from 2.32 to 2.96, indicating its lipophilicity . It is soluble in water, with solubility values ranging from 0.00622 mg/ml to 0.165 mg/ml .

Scientific Research Applications

Methyl 4-bromoquinoline-8-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Antitumor Agent Synthesis: Methyl 4-bromoquinoline-8-carboxylate serves as a starting material for synthesizing various biologically active compounds, including antitumor agents. Its role in medical research is crucial as it acts as a lead compound for developing new therapies targeting cancer cells.

Antimalarial Drug Development: This compound is also instrumental in creating antimalarial drugs. The fight against malaria, a life-threatening disease, benefits from the synthesis of new drugs using Methyl 4-bromoquinoline-8-carboxylate as a key ingredient.

Antibacterial and Antiviral Research: In addition to antitumor and antimalarial applications, this chemical is used in the development of antibacterial and antiviral agents, contributing to a broader spectrum of medical research.

Chemical Synthesis and Catalysis: The versatility of Methyl 4-bromoquinoline-8-carboxylate extends to chemical synthesis and catalysis. It is used in various synthetic pathways and as a catalyst to facilitate different chemical reactions .

Environmental Studies: Environmental research also utilizes this compound, although specific details on its applications in this field are not readily available from the search results.

Industrial Applications: While the search results do not provide explicit details, compounds like Methyl 4-bromoquinoline-8-carboxylate often find use in industrial settings for various chemical processes .

Small Molecule MilliporeSigma EvitaChem ChemScene

Safety and Hazards

“Methyl 4-bromoquinoline-8-carboxylate” is classified as Acute toxicity, Oral (Category 4), H302 . The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

methyl 4-bromoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVKKGMJTKTDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467878
Record name Methyl 4-bromoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromoquinoline-8-carboxylate

CAS RN

132664-48-3
Record name Methyl 4-bromoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromoquinoline-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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